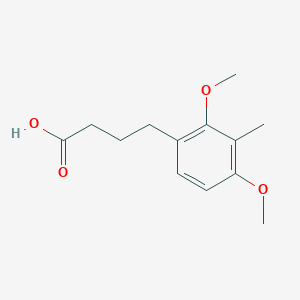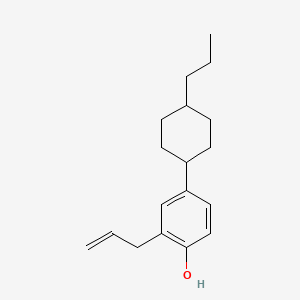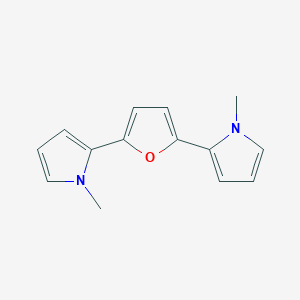
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan is an organic compound that features a furan ring substituted at the 2 and 5 positions with 1-methyl-1H-pyrrol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan typically involves the reaction of furan with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with 1-methyl-1H-pyrrole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Reduced forms of the furan and pyrrole rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a research tool.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(1H-pyrrol-2-yl)furan: Similar structure but lacks the methyl groups on the pyrrole rings.
2,5-Bis(1-methyl-1H-pyrrol-2-yl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2,5-Bis(1-methyl-1H-pyrrol-2-yl)benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan is unique due to the presence of both furan and pyrrole rings, which confer specific electronic and steric properties
Properties
CAS No. |
181355-64-6 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methylpyrrol-2-yl)furan-2-yl]pyrrole |
InChI |
InChI=1S/C14H14N2O/c1-15-9-3-5-11(15)13-7-8-14(17-13)12-6-4-10-16(12)2/h3-10H,1-2H3 |
InChI Key |
QTEINGRYWFSTLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=C(O2)C3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
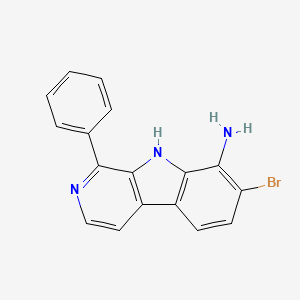
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

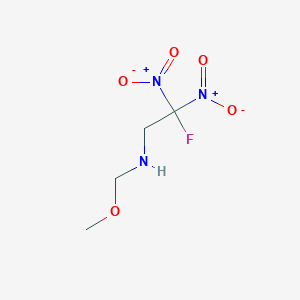
![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
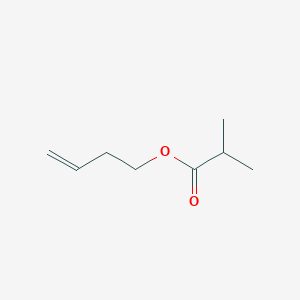
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
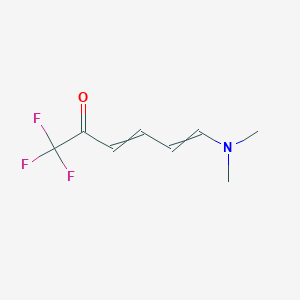
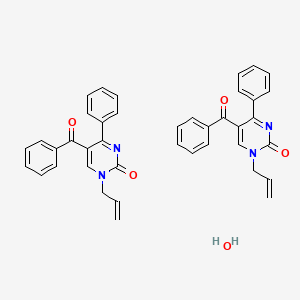
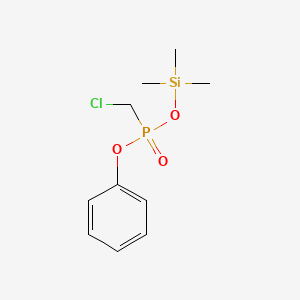
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
